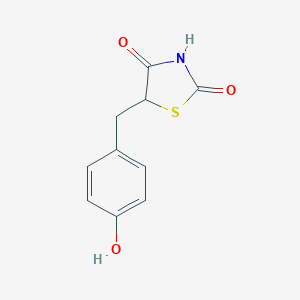

5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-[(4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-4,8,12H,5H2,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOHRVBBQISBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501270095 | |

| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74772-78-4 | |

| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74772-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U-90441 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074772784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501270095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | U-90441 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U25244KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 5 4 Hydroxybenzyl Thiazolidine 2,4 Dione and Its Analogues

Established Synthetic Routes to the Core Thiazolidine-2,4-dione Ring

The foundational scaffold of the target molecule is the thiazolidine-2,4-dione (TZD) ring. A prevalent and established method for its synthesis involves the condensation reaction between thiourea (B124793) and an α-haloacetic acid. nih.govresearchgate.net Specifically, refluxing monochloroacetic acid with thiourea in an aqueous medium provides the TZD ring in good yields. nih.gov This procedure represents a common and direct approach to constructing the five-membered heterocyclic system containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4. nih.govmdpi.com The active methylene (B1212753) group at the 5th position of the TZD ring is a key site for further functionalization. mdpi.com

Synthesis of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione (B8815912) Precursors

The immediate precursor to the target compound is 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione . This intermediate is synthesized by introducing the 4-hydroxybenzylidene group at the C-5 position of the TZD ring. The most common strategy to achieve this is through a condensation reaction between 4-hydroxybenzaldehyde (B117250) and thiazolidine-2,4-dione. nih.govnih.gov

This transformation is typically accomplished in the presence of a basic catalyst. google.com The reaction product is a key intermediate which possesses a reactive exocyclic double bond, making it amenable to subsequent reduction to yield the final target compound. google.comgoogle.com

Knoevenagel Condensation Approaches

The synthesis of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione is a classic example of the Knoevenagel condensation. nih.govwikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound (in this case, the C-5 methylene group of thiazolidine-2,4-dione) to a carbonyl group (the aldehyde function of 4-hydroxybenzaldehyde), followed by a dehydration reaction to form a C=C double bond. wikipedia.org

A variety of catalytic systems and reaction conditions have been developed to optimize this condensation, reflecting a move towards more efficient and environmentally benign processes. These approaches are summarized in the table below.

| Catalyst/Solvent System | Description | Reference(s) |

| Piperidine (B6355638)/Ethanol (B145695) | A mixture of thiazolidine-2,4-dione, an appropriate aldehyde, and piperidine in ethanol is heated under reflux. nih.gov | nih.gov |

| Amine-based catalysts | Catalysts such as piperidinium (B107235) acetate (B1210297) or piperidinium benzoate (B1203000) are used to facilitate the condensation. google.com | google.com |

| 2-Hydroxy ethylammonium (B1618946) propionate | This ionic liquid serves as a catalyst under solvent-free conditions, offering operational simplicity and high yields. mobt3ath.com | mobt3ath.com |

| Baker's Yeast | An eco-friendly approach using baker's yeast as a catalyst in ethanol at room temperature. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| Polyethylene Glycol-300 (PEG-300) | The reaction is carried out by heating the reactants in PEG-300, which can be recycled and reused. researchgate.net | researchgate.net |

The product of this condensation is often the more stable Z-isomer. researchgate.net The formation of the 5-methylidene proton signal, typically observed as a singlet in the range of 7.7–7.8 ppm in ¹H NMR spectra, confirms the successful condensation. nih.gov

Reduction Strategies for Converting Benzylidene to Benzyl (B1604629) Moiety in 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione

The conversion of the precursor, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, to the final product, This compound , requires the selective reduction of the exocyclic carbon-carbon double bond. Several methods have been established to achieve this transformation.

A common industrial approach involves catalytic hydrogenation. researchgate.net However, this often requires specialized equipment. google.com Alternative reduction strategies have been developed to offer milder conditions, improved selectivity, and greener profiles. A notable recent development is the use of a transition-metal-free electrochemical reduction method. rsc.orgbohrium.comrsc.org This technique employs an undivided cell with graphite (B72142) electrodes, using water as the hydrogen source in the presence of sodium carbonate, and can achieve high yields of up to 90%. bohrium.comrsc.org

Other established chemical reduction methods include:

Metal Hydrides: Lithium borohydride (B1222165) (LiBH₄) in a mixture of pyridine (B92270) and tetrahydrofuran (B95107) (THF) has been shown to be effective. researchgate.net A cheaper alternative involves using sodium borohydride (NaBH₄) with lithium chloride under similar conditions. researchgate.net

Catalytic Hydrogenation: Traditional methods use hydrogen gas with catalysts like Palladium on carbon (H₂/Pd) or Pearlmann's catalyst (Pd(OH)₂/C). researchgate.net

Other Reagents: The use of magnesium (Mg) in methanol (B129727) or sodium borohydride in combination with cobalt(II) chloride (CoCl₂) and dimethylglyoxime (B607122) has also been reported for the synthesis of related glitazones. researchgate.net

The reduction can also be performed using a reducing agent with a metal catalyst and a ligand in a basic aqueous solution, which allows for the product to be precipitated by simply adjusting the pH to 6-7 with an acid like acetic acid. google.comgoogle.com

Derivatization and Structural Modification Strategies for this compound Analogues

The core structure of this compound can be further modified to create a library of analogues for structure-activity relationship studies. The two primary sites for derivatization are the imidic nitrogen (N-3) of the thiazolidine-2,4-dione ring and the phenolic hydroxyl group of the benzyl moiety.

N-Alkylation Techniques

Modification at the N-3 position of the TZD ring is a common strategy. arkat-usa.org Traditional methods for N-alkylation often involve a two-step process: deprotonation of the TZD with a strong base to form a salt, followed by reaction with an alkyl halide. arkat-usa.orgresearchgate.net This approach can suffer from low yields and harsh conditions. arkat-usa.org

A more efficient, one-step method has been developed that involves reacting the TZD with an alkyl bromide at room temperature using a small amount of triethylamine (B128534) as both a base and a solvent. arkat-usa.org This method is fast, convenient, and selectively produces N-alkylated products in high yields. arkat-usa.org

| N-Alkylation Method | Reagents | Conditions | Advantages | Reference(s) |

| Two-Step Method | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Often requires elevated temperatures and anhydrous solvents. | Established but can be low-yielding. | arkat-usa.orgresearchgate.net |

| One-Step Method | Alkyl Bromide, Triethylamine | Room temperature, 2 hours. | Fast, high-yielding, convenient, exclusive N-alkylation. | arkat-usa.org |

Phenolic Hydroxyl Group Modifications

The phenolic hydroxyl group on the benzyl ring offers another site for structural diversification. This group can be alkylated or otherwise functionalized to explore its impact on biological activity.

One reported strategy involves reacting the precursor, 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione, with various tertiary alkyl amino chlorohydrochlorides. nih.gov This reaction is typically carried out in acetone (B3395972) under reflux conditions with a base such as potassium carbonate (K₂CO₃) to yield ether-linked analogues. nih.gov Another approach involves reacting the phenolic precursor with aromatic N-substituted acetamides to form corresponding ether derivatives. researchgate.net These modifications introduce diverse functionalities to the core structure, enabling the exploration of a wider chemical space.

Side Chain Variations at C-5 Position

The C-5 position of the thiazolidine-2,4-dione (TZD) nucleus is a primary site for chemical modification, allowing for the introduction of a wide array of side chains. nih.govresearchgate.net This versatility is crucial for developing analogues of this compound. The most common method for introducing these variations is the Knoevenagel condensation reaction between thiazolidine-2,4-dione and various substituted aldehydes. researchgate.netnih.gov This reaction initially yields 5-arylidene-thiazolidine-2,4-dione derivatives, which are often the final target or can be further reduced to their saturated benzyl counterparts. researchgate.netgoogle.com

The nature of the substituent on the aromatic aldehyde directly dictates the final side chain at the C-5 position. Research has explored a range of electron-donating and electron-withdrawing groups on the phenyl ring to investigate their influence on the compound's properties. For instance, studies have successfully synthesized derivatives by reacting TZD with aldehydes such as 4-hydroxybenzaldehyde, chlorobenzaldehyde, and various nitro-substituted benzaldehydes. nih.govnih.govsphinxsai.com The resulting 5-benzylidene moiety is a key structural feature.

Further modifications can be introduced on the initial 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione intermediate. For example, the hydroxyl group can be alkylated to introduce more complex ether-linked side chains. nih.gov This strategy significantly expands the library of accessible analogues.

The table below summarizes various side chains that have been introduced at the C-5 position of the thiazolidine-2,4-dione ring through condensation with different aldehydes.

| Aldehyde Reactant | Resulting C-5 Side Chain (as 5-ylidene derivative) | Reference |

|---|---|---|

| 4-Hydroxybenzaldehyde | 5-(4-Hydroxybenzylidene) | nih.gov |

| 4-Chlorobenzaldehyde | 5-(4-Chlorobenzylidene) | sphinxsai.com |

| 3-Nitrobenzaldehyde | 5-(3-Nitrobenzylidene) | nih.gov |

| 2-Thiophenecarbaldehyde | 5-(Thiophen-2-ylmethylene) | nih.gov |

| Various substituted benzaldehydes | 5-(Substituted benzylidene) | researchgate.netfrontiersin.org |

Catalytic Systems and Reaction Condition Optimization in Synthesis

The synthesis of this compound and its analogues involves two key steps: the Knoevenagel condensation to form the 5-benzylidene intermediate, followed by the reduction of the exocyclic double bond. google.com The efficiency and environmental impact of these syntheses are highly dependent on the catalytic systems and reaction conditions employed.

For the initial Knoevenagel condensation, a variety of catalysts have been investigated. Traditional methods often utilize basic catalysts like piperidine in solvents such as toluene (B28343) or ethanol under reflux conditions. nih.govsphinxsai.comijrpb.com While effective, these methods can require long reaction times and high temperatures. researchgate.net To address these limitations, research has focused on developing more efficient and greener catalytic systems.

Alternative catalysts include:

Deep Eutectic Solvents (DES): These have been used as both the solvent and catalyst, offering an environmentally benign alternative to conventional organic solvents. For example, a choline (B1196258) chloride and N-methylurea based DES was found to be highly effective. frontiersin.org

Ionic Liquids: Task-specific ionic liquids like 1,3-dibutyl-1H-benzo[d]imidazol-3-ium tetrafluoroborate (B81430) ([DBBim]BF4) have been shown to significantly reduce reaction times from hours to minutes. researchgate.net The ionic liquid [Et3NH][HSO4] has also been used effectively, with the added benefit of being reusable. nih.gov

Solid Catalysts: Potassium carbonate (K2CO3) in dimethylformamide (DMF) has been used as an efficient base catalyst. researchgate.net Ammonium persulfate (APS) has been employed as an economical catalyst for solvent-free synthesis at elevated temperatures (90 °C). nih.gov

Optimization of reaction conditions is a critical aspect of the synthesis. Parameters such as solvent, temperature, and reaction time are fine-tuned to maximize yield and purity. For instance, some protocols achieve high yields under solvent-free conditions, reducing environmental waste. nih.govresearchgate.net The use of microwave irradiation has also been explored to accelerate the reaction. researchgate.net

The subsequent reduction of the 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione intermediate to the target compound, this compound, is also subject to optimization. One patented method describes a process using a reducing agent, a metal catalyst, and a ligand in a basic aqueous solution. google.comgoogle.com This approach is advantageous as it uses water as a solvent and allows for the product to be easily isolated by adjusting the pH. google.comgoogle.com

The following table summarizes various catalytic systems and conditions reported for the synthesis of 5-substituted thiazolidine-2,4-diones.

| Catalyst | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Piperidine | Toluene | Reflux | Traditional, well-established method | sphinxsai.comijrpb.com |

| Piperidine | Ethanol | Reflux, 8-9 hours | Commonly used basic catalyst | nih.gov |

| Deep Eutectic Solvent (Choline chloride:N-methylurea) | None (DES acts as solvent) | Stirring at room temperature | Green synthesis, catalyst and solvent in one | frontiersin.org |

| [Et3NH][HSO4] (Ionic Liquid) | Solvent-free | 80 °C | High yield, reusable catalyst | nih.gov |

| Ammonium Persulfate (APS) | Solvent-free | 90 °C | Economical catalyst, high atom economy | nih.gov |

| Potassium Carbonate (K2CO3) | DMF | Microwave irradiation | Efficient N-arylation catalyst | researchgate.net |

| Metal catalyst and a ligand | Basic aqueous solution | - | For reduction step, uses water as solvent | google.com |

Structure Activity Relationship Sar and Ligand Design

Elucidating Key Structural Features for Biological Activity

The biological activity of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione is not attributed to a single feature but rather a synergistic interplay of its core components. The thiazolidine-2,4-dione ring is a well-established pharmacophore, known for its presence in various biologically active compounds, including antidiabetic drugs. nih.govmdpi.com This heterocyclic system is amenable to modifications at positions 2, 3, and 5, allowing for a broad exploration of chemical space to optimize therapeutic effects. nih.gov

The substituent at the 5-position of the thiazolidine-2,4-dione ring is a critical determinant of the compound's biological activity. nih.gov In the case of this compound, the 4-hydroxybenzyl group plays a crucial role. The benzylidene moiety itself, a common feature in related compounds, has been shown to be important for various biological activities. nih.gov The presence of the hydroxyl group on the phenyl ring further modulates the compound's properties.

Studies on related 5-benzylidenethiazolidine-2,4-diones have demonstrated that the nature of the substituent on the aromatic ring significantly influences their inhibitory capacity. For instance, in the context of mitochondrial respiration inhibition, 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione (B8815912) was found to be a potent inhibitor. nih.gov This highlights the importance of the specific substitution pattern on the benzyl (B1604629) group for biological function.

Furthermore, the double bond in 5-benzylidene derivatives contributes to a planar conformation, which can be crucial for fitting into the binding pockets of target proteins. The reduction of this double bond to a single bond, as in this compound, introduces a chiral center at the C5 position, adding another layer of complexity and potential for stereospecific interactions.

Impact of Substituent Hydrophobicity on Receptor Binding and Activity

The hydrophobicity of substituents on the benzylidene ring of thiazolidine-2,4-dione derivatives plays a significant role in their interaction with biological targets, particularly in receptor binding. While direct studies on the hydrophobicity of the 4-hydroxybenzyl group in this compound are limited, inferences can be drawn from related compounds.

For instance, the introduction of bulky, hydrophobic groups can enhance binding affinity to certain receptors. A study on a series of benzylidinethiazole derivatives as peroxisome proliferator-activated receptor gamma (PPARγ) ligands revealed that a derivative with two tert-butyl groups on the hydroxybenzylidene moiety, which significantly increases hydrophobicity, was an effective modulator of PPARγ. nih.gov This suggests that hydrophobic interactions are key to the ligand-receptor binding for this class of compounds.

The benzylidene ring of these compounds often inserts into hydrophobic pockets within the ligand-binding domains of receptors. The nature and position of substituents on this ring can therefore influence the strength and specificity of these hydrophobic interactions, ultimately affecting the biological activity of the compound.

Influence of Polar Substituents on Enzyme Inhibition

The presence and position of polar substituents, such as the hydroxyl group in this compound, are critical for the compound's ability to inhibit various enzymes. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating key interactions within the active site of an enzyme.

A notable example is the inhibition of the mitochondrial pyruvate (B1213749) carrier (MPC). A study investigating a series of thiazolidinediones found that 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione was a potent inhibitor of mitochondrial respiration, with its activity being comparable to the well-known MPC inhibitor, UK5099. nih.gov The presence of the 4-hydroxy group on the benzylidene ring was a key feature for this inhibitory activity. The substitution of the hydroxyl group with a methoxy (B1213986) group, as seen in 5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione, also resulted in a potent inhibitor, indicating that polar interactions in this region of the molecule are crucial for binding to and inhibiting the MPC. nih.gov

In the context of other enzymes, studies on related benzylidene-thiazolidine-2,4-diones as tyrosinase inhibitors have also highlighted the importance of hydroxyl and methoxy substituents on the phenyl ring. These polar groups can interact with key amino acid residues in the enzyme's active site, leading to competitive inhibition.

Stereochemical Considerations in Biological Activity

The reduction of the exocyclic double bond in 5-benzylidene-thiazolidine-2,4-diones to create this compound introduces a chiral center at the C5 position of the thiazolidine-2,4-dione ring. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-5-(4-Hydroxybenzyl)thiazolidine-2,4-dione and (S)-5-(4-Hydroxybenzyl)thiazolidine-2,4-dione.

While direct comparative studies on the biological activities of the individual enantiomers of this compound are not extensively reported in the available literature, the importance of stereochemistry in the biological activity of other 5-substituted thiazolidine-2,4-diones is well-documented. For many chiral drugs, one enantiomer exhibits the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to different interactions with chiral biological macromolecules such as receptors and enzymes. The specific spatial orientation of the 4-hydroxybenzyl group relative to the thiazolidine-2,4-dione core can significantly impact how the molecule fits into a binding site and the specific intermolecular interactions it can form.

For instance, the synthesis of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one from L-tyrosine, an enantiomerically pure amino acid, results in a specific stereoisomer. This highlights that stereospecific synthesis is a viable route to obtaining individual enantiomers of such compounds for biological evaluation. The lack of specific data on the stereoisomers of this compound represents a gap in the current understanding of its full therapeutic potential and underscores an important area for future research.

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations of Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding the interactions between a ligand, such as 5-(4-hydroxybenzyl)thiazolidine-2,4-dione, and its target receptor at the atomic level.

Derivatives of thiazolidine-2,4-dione have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For instance, these compounds have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. nih.govnih.gov Docking studies help in identifying the crucial amino acid residues within the receptor's binding site that interact with the ligand, providing a basis for designing more potent and selective inhibitors. nih.govijper.orgsemanticscholar.org

In the context of diabetes, thiazolidine-2,4-diones are well-known agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govijper.orgsciforum.net Molecular docking simulations have been instrumental in elucidating the binding modes of these compounds within the PPAR-γ ligand-binding domain. nih.govsciforum.net These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for agonistic activity. ijper.org For example, the thiazolidine-2,4-dione head group is often found to interact with specific amino acid residues, anchoring the molecule in the binding pocket. semanticscholar.org

The insights gained from molecular docking are not limited to a single target. Researchers have used this technique to screen this compound and its analogs against a variety of other potential receptors, including those involved in inflammatory and infectious diseases. rsc.org By comparing the docking scores and binding poses across different targets, it is possible to predict the compound's likely pharmacological profile and potential off-target effects.

| Target Receptor | Key Interacting Residues (Example) | Predicted Activity | Reference |

|---|---|---|---|

| VEGFR-2 | Cys919, Asp1046, Glu885 | Anti-angiogenic, Anticancer | nih.gov |

| PPAR-γ | Ser289, His323, His449, Tyr473 | Antidiabetic | ijper.org |

| 15-PGDH | ASN-91, GLY-93, GLY-12, TRY-151 | Inhibitory | researchgate.net |

| Fungal Lanosterol 14α-demethylase | Not Specified | Antifungal | researchgate.net |

Molecular Dynamics Simulations for Binding Stability Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the stability of the predicted binding pose obtained from docking studies and to understand the conformational changes that may occur upon ligand binding. nih.gov

MD simulations of thiazolidine-2,4-dione derivatives complexed with their target receptors, such as VEGFR-2 and PPAR-γ, have been performed to validate the docking results. nih.govnih.gov These simulations can reveal whether the key interactions observed in the docked pose are maintained over the simulation period, thus providing a more accurate assessment of the binding affinity. rsc.org For instance, a stable hydrogen bond network and persistent hydrophobic contacts throughout the simulation would suggest a stable and favorable binding mode.

Furthermore, MD simulations can provide insights into the flexibility of both the ligand and the receptor, which is crucial for understanding the binding process. The results of these simulations can be used to calculate binding free energies, offering a more quantitative measure of the ligand's affinity for the receptor.

In Silico ADMET Prediction and Pharmacokinetic Modeling

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models have become an essential part of the early drug discovery process, as they can help to identify potential liabilities and guide the optimization of lead compounds.

For this compound and its derivatives, various computational tools have been used to predict their ADMET profiles. nih.gov These models can estimate properties such as aqueous solubility, blood-brain barrier penetration, intestinal absorption, and potential for inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism. nih.govnih.gov For example, studies have predicted that certain thiazolidine-2,4-diones have good oral bioavailability and are unlikely to cause significant inhibition of key metabolic enzymes like CYP2D6. nih.gov

Pharmacokinetic modeling, which describes how the body processes a drug, can also be performed using computational methods. These models can simulate the concentration of the drug in different tissues over time, helping to predict its efficacy and potential for toxicity.

| Property | Predicted Value/Range | Implication | Reference |

|---|---|---|---|

| Aqueous Solubility | Poor to moderate | May affect oral absorption | nih.gov |

| Blood-Brain Barrier Penetration | Low to very low | Reduced potential for central nervous system side effects | nih.gov |

| Human Intestinal Absorption | Good | Likely to be well-absorbed from the gut | nih.gov |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. These calculations can provide detailed information about a molecule's geometry, reactivity, and spectroscopic properties.

For this compound, quantum chemical calculations have been employed to understand its fundamental chemical nature. biointerfaceresearch.com Methods like Density Functional Theory (DFT) are commonly used to optimize the molecular geometry and calculate various electronic properties. biointerfaceresearch.com

HOMO-LUMO Gap Analysis for Redox Activity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry that help to describe a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. lew.ro For thiazolidine-2,4-dione derivatives, the HOMO-LUMO gap has been calculated to assess their potential for redox activity and to correlate with their observed biological activities. lew.ro

Static Hyperpolarizability Calculations for Nonlinear Optical Applications

Nonlinear optics is a branch of optics that describes the behavior of light in nonlinear media, where the dielectric polarization responds nonlinearly to the electric field of the light. Molecules with large hyperpolarizability values are of interest for their potential applications in nonlinear optical materials.

Quantum chemical calculations can be used to compute the static hyperpolarizability of a molecule. For some thiazolidine-2,4-dione derivatives, these calculations have been performed to explore their potential for use in nonlinear optical applications. The results of these calculations can guide the design of new molecules with enhanced nonlinear optical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are important for activity.

For thiazolidine-2,4-dione derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as antihyperglycemic and anticancer effects. researchgate.netnih.gov These studies typically involve calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. The resulting QSAR models can provide valuable insights into the mechanism of action and can be used to guide the design of more potent analogs. nih.gov

Preclinical Evaluation and Translational Research

In Vitro Cellular Assays and Models

In vitro studies utilize cultured cells to explore the molecular and cellular effects of a compound in a controlled environment.

The cytotoxic and antiproliferative effects of thiazolidine-2,4-dione derivatives have been evaluated across various cell lines. These assays are fundamental in cancer research to identify compounds that can inhibit the growth of tumor cells. For instance, derivatives of 5-(4-Methoxybenzylidene)thiazolidin-2,4-dione were tested for their antiproliferative activity against human cancer cell lines, including liver (HepG2), colon (HCT116), and breast (MCF-7). nih.gov The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%, is a key metric derived from these assays. In one study, certain derivatives showed potent activity with IC50 values ranging from 5.1 to 22.08 µM. nih.gov

Similarly, other research has focused on the antiproliferative effects of new thiazolidine-2,4-diones against lung cancer (A549), liver cancer (HepG2), breast cancer (MCF-7), and normal human skin fibroblasts. nih.govresearchgate.net The goal is often to find compounds that are highly active against cancer cells while showing minimal toxicity to normal cells, as indicated by a high safety index (SI). nih.gov Cell viability can be assessed using methods like the resazurin (B115843) reduction assay, where the conversion of non-fluorescent resazurin to fluorescent resorufin (B1680543) by metabolically active cells is measured. nih.gov One study on a 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative, compound 5d, demonstrated broad activity against a panel of 60 human tumor cell lines, with notable potency against leukemia, lung cancer, colon cancer, and breast cancer cells, with GI50 (Growth Inhibition 50) values as low as 1.11 μM. nih.gov

| Compound Class | Cell Lines Tested | Assay Type | Key Findings | Reference |

|---|---|---|---|---|

| 5-(4-Methoxybenzylidene)thiazolidin-2,4-dione derivatives | HepG2, HCT116, MCF-7 | Antiproliferative Assay | IC50 values ranged from 5.1–22.08 µM. | nih.gov |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative (5d) | 60 human tumor cell lines (e.g., Leukemia SR, NCI-H522, COLO 205, MDA-MB-468) | Antiproliferative Assay (GI50) | Showed potent activity with GI50 values between 1.11 and 2.04 µM. | nih.gov |

| 4-Thiazolidinone derivatives | BJ, A549, SH-SY5Y, CACO-2 | Resazurin Reduction Viability Assay | Assessed effects on cell metabolic activity over time. | nih.gov |

To understand how these compounds exert their effects at a molecular level, researchers investigate their impact on gene and protein expression. Techniques like Western blotting and Enzyme-Linked Immunosorbent Assay (ELISA) are commonly employed.

In studies on a related compound, (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione (MHY498), Western blotting was used to analyze its effects in the context of UVB-induced photoaging. nih.gov This analysis revealed that the compound could decrease the protein expression of matrix metalloproteinases (MMPs), such as MMP-1, MMP-9, and MMP-13, which are enzymes that degrade collagen and contribute to wrinkle formation. nih.gov Furthermore, the study showed a reduction in the protein levels of tyrosinase, a key enzyme in melanin (B1238610) production. nih.gov The modulation of signaling pathways was also examined, with Western blotting used to detect changes in the phosphorylation of proteins like CREB and the nuclear translocation of transcription factors such as MITF and NF-κB. nih.gov

ELISA has been utilized to quantify the concentration of specific proteins. For example, in the same photoaging study, an ELISA kit was used to measure the concentration of type 1 procollagen, showing that the compound could increase its levels, thereby counteracting collagen fiber destruction. nih.gov

| Technique | Target Protein/Molecule | Observed Effect of Thiazolidinedione Derivative | Biological Context | Reference |

|---|---|---|---|---|

| Western Blotting | MMP-1, MMP-9, MMP-13 | Decreased expression | UVB-induced photoaging | nih.gov |

| Tyrosinase | Decreased expression | UVB-induced melanogenesis | nih.gov | |

| Phosphorylated CREB, Nuclear MITF | Inhibited | UVB-induced melanogenesis | nih.gov | |

| Nuclear p-p65 (NF-κB) | Inhibited | UVB-induced oxidative stress signaling | nih.gov | |

| ELISA | Type 1 Procollagen | Increased concentration | UVB-induced collagen destruction | nih.gov |

The ability of 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione and its analogues to directly inhibit the activity of specific enzymes is a key area of preclinical investigation. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.

Previous in vitro studies have shown that thiazolidinedione derivatives can directly inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis, which is relevant for applications in skin hyperpigmentation. nih.govnih.gov Another important target for this class of compounds is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a negative regulatory role in insulin (B600854) signaling pathways. nih.gov Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes. Derivatives such as 5-(bromobenzylidene)thiazolidine-2,4-dione have been identified as potent and selective PTP1B inhibitors, with IC50 values as low as 0.86 µM. nih.gov These assays typically use a substrate like p-nitrophenyl phosphate (B84403) (pNPP) and measure the product formation to determine the inhibitory activity of the compound. mdpi.com

In Vivo Animal Models

In vivo studies involve the use of living organisms, typically animal models, to assess the efficacy and biological effects of a compound in a whole system.

To test the therapeutic potential of thiazolidine-2,4-dione derivatives, researchers use animal models that mimic human diseases.

Photoaging Models: The efficacy of (Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione (MHY498) as an anti-photoaging agent was examined in UVB-irradiated HRM-2 hairless mice. nih.govnih.gov In these studies, the compound was topically applied to the dorsal skin of the mice. The results demonstrated that the treatment suppressed UVB-induced wrinkle formation and melanogenesis (pigmentation). nih.gov Histological analysis confirmed the protective effects against collagen fiber destruction. nih.gov

Diabetic Models: The antidiabetic activity of thiazolidine-2,4-dione derivatives is extensively studied in rodent models of diabetes. These models are often created by inducing diabetes with chemicals like alloxan (B1665706) or streptozotocin (B1681764) (STZ), which destroy pancreatic β-cells. mdpi.comnih.gov Another common model is the genetically diabetic BKS-db/db mouse. nih.gov In these models, the efficacy of the test compounds is evaluated by measuring their ability to lower blood glucose levels. researchgate.netresearchgate.net For example, a study on 5-(bromobenzylidene)thiazolidine-2,4-dione derivatives showed they were effective in reducing glucose, triglyceride, and LDL-C levels in BKS-db/db mice. nih.gov

Following efficacy studies in animal models, tissues are often collected and analyzed to understand the compound's effect on biological markers related to the disease.

In the photoaging mouse model, skin tissue samples were analyzed for various biomarkers. nih.gov Histological staining, specifically Masson's trichrome staining, was used to visualize the density and organization of collagen fibers in the dermal layer, providing a visual confirmation of the compound's ability to prevent collagen degradation. nih.gov Furthermore, fluorescent probes were used to measure the generation of reactive oxygen species (ROS) and peroxynitrite (ONOO−) in skin homogenates, demonstrating that the compound could ameliorate UVB-induced oxidative stress. nih.gov Western blotting was also performed on protein extracts from the skin tissues to confirm the modulation of key proteins, such as tyrosinase and components of the NF-κB signaling pathway, in vivo. nih.gov In diabetic models, analysis often includes measuring levels of glucose, insulin, triglycerides, and cholesterol in the blood, as well as assessing markers of liver function like ALT and AST. nih.govnih.gov

Metabolic Fate and Stability Considerations for Thiazolidinedione Derivatives

The metabolic journey and inherent stability of thiazolidinedione (TZD) derivatives are pivotal to their pharmacological profile and safety. The biotransformation of this class of compounds is primarily governed by the cytochrome P450 (CYP) enzyme system, with specific isozymes playing a crucial role.

Marketed TZD drugs, such as pioglitazone (B448) and rosiglitazone (B1679542), undergo extensive metabolism. Pioglitazone is principally metabolized by CYP2C8 and to a lesser extent by CYP3A4. researchgate.net Rosiglitazone's metabolism is carried out by CYP2C8 and CYP2C9. researchgate.net This enzymatic processing is a key determinant of the drugs' plasma concentrations and duration of action. Given that this compound is a core structure and intermediate for many TZD drugs, its derivatives are anticipated to follow similar metabolic routes. youtube.com

A significant characteristic of TZD derivatives is their high affinity for plasma proteins, predominantly albumin. tg.org.aunps.org.au This strong protein binding influences their distribution within the body and their availability to interact with target receptors.

The stability of TZD derivatives has been a subject of intense scrutiny, largely due to the history of troglitazone (B1681588), which was withdrawn from the market because of severe liver toxicity. researchgate.net This has underscored the importance of evaluating the potential for hepatotoxicity in all new TZD derivatives. Furthermore, a known class effect of TZDs is fluid retention, which can lead to edema. nih.gov This is thought to be mediated by the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ) in the kidneys. nih.gov

Research into newer TZD derivatives aims to mitigate these adverse effects. Studies have shown that specific structural modifications can influence the metabolic profile and reduce the potential for toxicity. For instance, some derivatives have been found to have a more balanced activation of PPAR isoforms or different pharmacokinetic properties, potentially leading to a better safety profile. nih.govasianpubs.org

Table 1: Cytochrome P450 Enzymes Involved in the Metabolism of Thiazolidinedione Drugs

| Drug | Primary Metabolizing Enzymes |

| Pioglitazone | CYP2C8, CYP3A4 researchgate.net |

| Rosiglitazone | CYP2C8, CYP2C9 researchgate.net |

| Troglitazone | CYP3A4, CYP2C8 researchgate.net |

Conclusion and Future Research Directions

Summary of Key Research Findings

Research into 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione has predominantly centered on its pivotal role as a precursor in the synthesis of thiazolidinedione-based pharmaceuticals, most notably pioglitazone (B448), a drug used in the management of type 2 diabetes. nih.govmdpi.com Its significance lies in providing a core structural motif that is essential for the therapeutic action of these drugs.

Beyond its function as a synthetic intermediate, preliminary studies have indicated that this compound possesses a range of pharmacological properties. These include antihyperglycemic, antitumor, anti-inflammatory, and antimicrobial activities. nih.govmdpi.com Molecular docking studies have suggested that this compound can interact with enzymes involved in lipid metabolism, such as lipoxygenase, which points to its potential for anti-inflammatory applications. nih.govmdpi.com

The thiazolidinedione class, in general, is known for its diverse biological activities, which has spurred interest in exploring the therapeutic potential of its various derivatives. nih.govijprajournal.com The core thiazolidine-2,4-dione scaffold is recognized for its ability to be readily modified at different positions, allowing for the generation of a wide array of analogues with potentially enhanced or novel therapeutic effects. ijpsdronline.com

Table 1: Summary of Investigated Biological Activities of this compound and Related Derivatives

| Biological Activity | Key Findings |

| Antihyperglycemic | The parent compound has shown potential to lower blood sugar levels. nih.govmdpi.com It is a key intermediate for established antidiabetic drugs. nih.govmdpi.com |

| Antitumor | Preliminary studies indicate cytotoxic effects against various cancer cell lines. nih.govmdpi.com |

| Anti-inflammatory | Molecular docking studies suggest interaction with lipoxygenase, an enzyme involved in inflammatory pathways. nih.govmdpi.com |

| Antimicrobial | The compound has been reported to exhibit activity against certain pathogens. nih.govmdpi.com |

| Herbicidal | Esters derived from a closely related compound, 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one, have demonstrated herbicidal activity. doaj.orgresearchgate.netmdpi.com |

Unexplored Therapeutic Potentials and Novel Applications

While the primary focus has been on its role in antidiabetic drug synthesis, the inherent bioactivity of this compound suggests several avenues for future investigation.

One novel and largely unexplored application is in the field of agrochemicals. Research on esters of the related compound, 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one, has demonstrated significant herbicidal activity against various plant species. doaj.orgresearchgate.netmdpi.com This finding opens up the possibility of developing this compound and its derivatives as a new class of herbicides. Further studies are warranted to explore the structure-activity relationships and the spectrum of herbicidal efficacy of this compound and its analogues.

The neuroprotective properties of thiazolidinedione derivatives are another emerging area of interest. nih.gov Given the anti-inflammatory and antioxidant properties associated with the thiazolidinedione scaffold, investigating the potential of this compound in the context of neurodegenerative diseases could be a fruitful line of research.

Furthermore, the broad-spectrum biological activities of thiazolidinediones, including anticancer and antimicrobial effects, suggest that this compound could serve as a lead compound for the development of novel therapeutics in these areas. mdpi.comnih.gov Its relatively simple structure provides a versatile platform for medicinal chemists to design and synthesize new derivatives with improved potency and selectivity.

Advancements in Synthetic Methodologies and Derivatization

The conventional synthesis of this compound and its derivatives typically involves the Knoevenagel condensation of 4-hydroxybenzaldehyde (B117250) with thiazolidine-2,4-dione. nih.govmdpi.com This method is well-established and widely used. A patent also describes a process for preparing the target compound by reducing the methylene (B1212753) group of 5-(4-hydroxybenzylidene)thiazolidine-2,4-dione (B8815912). mdpi.com

Recent advancements in synthetic chemistry have focused on developing more environmentally friendly and efficient methods. "Green synthesis" approaches utilizing deep eutectic solvents as both the solvent and catalyst for the Knoevenagel condensation have been reported for thiazolidinedione derivatives. diabetes.orgdiabetesjournals.orgnih.govmdpi.com These methods offer advantages such as milder reaction conditions, easier product isolation, and reduced use of hazardous organic solvents.

Derivatization of the this compound scaffold is a key strategy to explore and enhance its therapeutic potential. The versatility of the thiazolidinedione ring allows for modifications at various positions, leading to the synthesis of a diverse library of compounds. ijpsdronline.com For instance, the synthesis of new 5-(4-alkylbenzylidene)thiazolidine-2,4-dione derivatives has been undertaken to evaluate their anticancer and antimicrobial activities. mdpi.com Such derivatization efforts are crucial for establishing structure-activity relationships and for optimizing the pharmacological profile of lead compounds.

Challenges and Opportunities in Clinical Translation

The journey of a promising compound from the laboratory to clinical use is fraught with challenges, and this compound is no exception. While the broader class of thiazolidinediones has seen clinical success with drugs like pioglitazone and rosiglitazone (B1679542), it has also faced significant hurdles.

A major challenge for the clinical translation of any new thiazolidinedione derivative is the history of adverse effects associated with some of the marketed drugs in this class. These include concerns about cardiovascular risks, fluid retention, bone fractures, and, in the case of the withdrawn drug troglitazone (B1681588), hepatotoxicity. nih.gov Any new candidate would need to undergo rigorous preclinical and clinical testing to demonstrate a superior safety profile.

Pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), present another significant hurdle. diabetes.org The metabolism of thiazolidinediones is often mediated by cytochrome P450 enzymes, which can lead to drug-drug interactions. diabetes.org Understanding and optimizing the pharmacokinetic profile of this compound and its derivatives would be critical for its development as a therapeutic agent.

Despite these challenges, there are also significant opportunities. The well-established therapeutic utility of the thiazolidinedione scaffold in type 2 diabetes provides a strong foundation for the development of new and improved analogues. There is a clear medical need for novel insulin (B600854) sensitizers with fewer side effects. nih.gov

The diverse biological activities of thiazolidinediones open up opportunities for their development in other therapeutic areas beyond diabetes, such as cancer, inflammatory diseases, and potentially even neurodegenerative disorders and as agrochemicals. ijpsdronline.com The key to unlocking this potential lies in the rational design of new derivatives with improved selectivity and safety profiles. Future research should focus on elucidating the specific molecular targets of this compound and its analogues to better understand their mechanisms of action and to guide the development of safer and more effective therapeutic agents. doaj.org

Q & A

Q. Advanced Mechanistic Studies :

- Molecular Docking : Use software like AutoDock to predict binding affinities to targets (e.g., PPAR-γ for antidiabetic activity).

- In Vivo Models : Rodent studies for glucose tolerance (OGTT) or inflammation (carrageenan-induced paw edema) to validate computational predictions .

What analytical techniques are critical for characterizing thiazolidine-2,4-dione derivatives?

Q. Basic Characterization :

- NMR (¹H/¹³C) : Confirm regiochemistry of substituents (e.g., Z/E isomerism in benzylidene derivatives).

- HPLC : Assess purity (>95% required for pharmacological studies) .

Q. Advanced Structural Analysis :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks.

- Mass Spectrometry (HRMS) : Identify fragmentation patterns to distinguish isobaric analogs .

How can computational methods accelerate the design of novel thiazolidine-2,4-dione analogs?

Q. Advanced Workflow :

- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., transition states in Knoevenagel condensation).

- Machine Learning (ML) : Train models on PubChem data to predict solubility or bioavailability. ICReDD’s reaction path search methods integrate ML with experimental feedback for rapid optimization .

What strategies resolve contradictions in reported biological activities of thiazolidine-2,4-dione derivatives?

Q. Methodological Approaches :

- Meta-Analysis : Compare datasets across studies, noting variables like assay protocols (e.g., bacterial strain differences in MIC values).

- Dose-Response Curves : Re-evaluate activity thresholds; e.g., antioxidant effects may plateau at high concentrations due to pro-oxidant behavior .

How can researchers optimize reaction conditions for scaling up synthesis without compromising yield?

Q. Advanced Process Engineering :

- Flow Chemistry : Continuous flow systems reduce side reactions (e.g., dimerization) by precise control of residence time.

- DoE (Design of Experiments) : Multi-variable analysis (temperature, solvent ratio, catalyst loading) identifies critical parameters for reproducibility .

What safety protocols are essential for handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。